molecular formula C21H18N4O3S2 B2734131 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 897475-51-3

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No. B2734131
CAS RN: 897475-51-3
M. Wt: 438.52
InChI Key: YKHBRJYRKQLRTJ-UHFFFAOYSA-N
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Description

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been associated with analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

The compound could potentially have antimicrobial and antifungal applications. Thiazole derivatives have been found to exhibit these properties , and piperazine derivatives (another part of the compound’s structure) have shown antimicrobial activity against certain strains .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been associated with diuretic activity . Diuretics help your body get rid of unneeded water and salt through the urine. They are often used to treat high blood pressure.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been associated with anticonvulsant and neuroprotective activities . This suggests that the compound could potentially be used in the development of new treatments for neurological disorders.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been associated with antitumor and cytotoxic activities . This suggests that the compound could potentially be used in the development of new cancer treatments .

Potential Role in Metabolism

Thiazole is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism . This suggests that the compound could potentially have a role in metabolic processes.

properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-13-3-2-4-17-19(13)22-21(30-17)24-9-7-23(8-10-24)20(26)18-12-14-11-15(25(27)28)5-6-16(14)29-18/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHBRJYRKQLRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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